PF-05105679

Catalog No.
S539143
CAS No.
1398583-31-7
M.F
C26H21FN2O3
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05105679

CAS Number

1398583-31-7

Product Name

PF-05105679

IUPAC Name

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid

Molecular Formula

C26H21FN2O3

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1

InChI Key

BXNMZRPTQFVRFA-QGZVFWFLSA-N

SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PF-05105679; PF 05105679; PF05105679; PF-5105679; PF 5105679; PF5105679.

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Description

The exact mass of the compound (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid is 428.15362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Areas of Research:

Based on the structure of the molecule, some potential areas for scientific research include:

  • Kinase Inhibition: The molecule contains a quinoline ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research efforts might explore if this molecule can inhibit specific kinases and potentially have therapeutic applications [].
  • Anticancer Properties: Quinoline derivatives have also been investigated for their anticancer properties []. Studies could explore if (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid exhibits any antitumor activity.

PF-05105679 is a selective antagonist of the transient receptor potential melastatin 8 ion channel, commonly referred to as TRPM8. This compound was identified through high-throughput screening of a Pfizer compound library and has been optimized for its inhibitory effects on TRPM8, which is known to be activated by cold temperatures and menthol. The compound exhibits significant potency, with an IC50 value of approximately 103 nM in inhibiting TRPM8-mediated currents in human embryonic kidney cells (HEK293) .

The primary chemical reaction involving PF-05105679 is its interaction with the TRPM8 channel. As an antagonist, it binds to the receptor and inhibits its activation by cold stimuli or menthol. This inhibition can lead to a decrease in calcium ion influx, which is crucial for the signaling pathways associated with pain and temperature sensation. The structure-activity relationship studies indicate that modifications to the compound's amide and aromatic portions can significantly affect its potency against TRPM8 .

PF-05105679 has been shown to have various biological activities, primarily related to pain modulation and thermoregulation. By antagonizing TRPM8, it may alleviate conditions characterized by cold-induced allodynia and hyperalgesia. Furthermore, studies have indicated that this compound can induce hypothermia in animal models, suggesting its potential utility in understanding thermoregulation mechanisms in humans .

The synthesis of PF-05105679 involves several key steps focused on optimizing the chemical structure for enhanced activity against TRPM8. Initial compounds were identified through high-throughput screening, followed by iterative modifications to improve potency and selectivity. The process typically includes:

  • Initial Screening: Identification of lead compounds from a large library.
  • Structure Modification: Systematic alteration of the amide and aromatic groups.
  • Potency Testing: Evaluation of modified compounds for their IC50 values against TRPM8.
  • Final Optimization: Selection of the most potent candidates for further development.

These methods emphasize both chemical ingenuity and biological testing to refine the compound's effectiveness .

PF-05105679 is primarily being investigated for its potential applications in treating pain conditions associated with cold sensitivity and neuropathic pain syndromes. Its ability to modulate thermoregulation also opens avenues for research into conditions where temperature perception is altered, such as in certain neurological disorders .

Interaction studies have shown that PF-05105679 effectively reduces core body temperature in animal models, which correlates with its antagonistic action on TRPM8. These studies are crucial for understanding both the therapeutic potential and safety profile of the compound, particularly regarding its effects on thermoregulation . Additionally, ongoing clinical trials are assessing its pharmacokinetics and pharmacodynamics in humans .

PF-05105679 shares structural similarities with other TRPM8 antagonists but stands out due to its specific potency and selectivity profile. Here are some similar compounds:

Compound NameTRPM8 IC50 (nM)Notable Features
Compound A150Less selective; broader action on other TRP channels
Compound B250Higher toxicity profile; limited therapeutic window
Compound C200Effective but requires higher doses

PF-05105679 is unique due to its superior efficacy at lower concentrations compared to these similar compounds, making it a promising candidate for clinical applications targeting pain and temperature regulation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.15362070 g/mol

Monoisotopic Mass

428.15362070 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2B10OFV7Y

Wikipedia

PF-05105679

Dates

Modify: 2023-08-15
1: Andrews MD, Af Forselles K, Beaumont K, Galan SR, Glossop PA, Grenie M,
2: Winchester WJ, Gore K, Glatt S, Petit W, Gardiner JC, Conlon K, Postlethwaite

Explore Compound Types